molecular formula C18H19N3O5S2 B2705831 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 923121-80-6

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide

Cat. No.: B2705831
CAS No.: 923121-80-6
M. Wt: 421.49
InChI Key: GEPQEGLFDHTAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide is a benzothiazole-derived benzamide featuring a dimethylsulfamoyl group at the 6-position of the benzothiazole ring and a 2,3-dimethoxybenzamide substituent at the 2-position. Such compounds are typically synthesized via coupling reactions between benzothiazole amines and activated carboxylic acid derivatives, as seen in related benzamide syntheses (e.g., 3-methylbenzamide derivatives in ) .

Properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S2/c1-21(2)28(23,24)11-8-9-13-15(10-11)27-18(19-13)20-17(22)12-6-5-7-14(25-3)16(12)26-4/h5-10H,1-4H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPQEGLFDHTAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide typically involves the following key steps:

  • Formation of Benzothiazole Core: : Begin by synthesizing the benzothiazole ring through a condensation reaction involving 2-aminothiophenol and a suitable carboxylic acid or acid chloride.

  • Introduction of Dimethylsulfamoyl Group: : Introduce the dimethylsulfamoyl group by reacting the benzothiazole derivative with dimethylsulfamoyl chloride under controlled conditions.

  • Attachment of Dimethoxybenzamide Group: : Conclude the synthesis by coupling the intermediate product with 2,3-dimethoxybenzoic acid, typically using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: For industrial-scale production, continuous flow synthesis methods may be employed to ensure consistent quality and yield. This involves optimizing reaction conditions such as temperature, pressure, and reactant concentration to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: : The methoxy groups can be oxidized to corresponding hydroxyl groups under strong oxidizing conditions.

  • Reduction: : The compound can undergo reductive cleavage, particularly at the sulfamoyl group, to yield simpler derivatives.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are feasible on the benzothiazole and benzamide rings.

Common Reagents and Conditions: Common reagents used in these reactions include:

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halides, amines, and organometallic compounds.

Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include various substituted benzothiazoles, benzamides, and simpler aromatic compounds.

Scientific Research Applications

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide has been explored in multiple scientific disciplines:

  • Chemistry: : Used as a building block in the synthesis of complex molecules and polymers.

  • Biology: : Investigated for its potential as an inhibitor of certain enzymes and as a fluorescent probe due to its unique chemical structure.

  • Medicine: : Studied for its potential therapeutic effects, particularly in targeting specific molecular pathways implicated in diseases.

  • Industry: : Utilized in the development of advanced materials with specialized properties, such as conductivity or resistance to degradation.

Mechanism of Action

The mechanism by which N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to bind to active sites, inhibiting or modifying the activity of the target. The dimethylsulfamoyl group and methoxy substituents play critical roles in determining the compound's binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s closest analog, N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,6-difluorobenzamide (F520-0018), differs only in the substitution pattern on the benzamide moiety: 2,3-dimethoxy vs. 2,6-difluoro. Fluoro substituents enhance metabolic stability and lipophilicity, while methoxy groups may improve solubility but reduce passive membrane permeability . Another analog, (S)-N-((1-Allylpyrrolidin-2-yl)methyl)-5-(3-mercaptopropyl)-2,3-dimethoxybenzamide (), shares the 2,3-dimethoxybenzamide core but incorporates a thiol-propyl chain and pyrrolidine moiety, likely influencing target binding kinetics .

Table 1: Substituent Comparison
Compound Name Benzothiazole Substituent Benzamide Substituents Key Functional Groups
Target Compound 6-(Dimethylsulfamoyl) 2,3-Dimethoxy Dimethylsulfonamide, Methoxy
N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,6-difluorobenzamide 6-(Dimethylsulfamoyl) 2,6-Difluoro Dimethylsulfonamide, Fluoro
(S)-N-((1-Allylpyrrolidin-2-yl)methyl)-5-(3-mercaptopropyl)-2,3-dimethoxybenzamide None 2,3-Dimethoxy, Thiol-Propyl Methoxy, Thiol, Allyl-pyrrolidine
Benzamide, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy- 4,5-Dichloro 3,5-Dimethoxy Chloro, Methoxy

Physicochemical Properties

highlights N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide as having the highest molecular weight (MW: ~370–400 g/mol) and retention time among benzothiazole analogs, attributed to its dichloro and dimethoxy substituents . In contrast, the target compound’s dimethylsulfamoyl group (MW: ~92 g/mol) and methoxy substituents (MW: ~31 g/mol each) suggest a moderate MW (~450–500 g/mol) and intermediate lipophilicity.

Table 2: Analytical Data Comparison
Compound Name Molecular Weight (g/mol) HPLC Retention Time (min) LCMS m/z [M+H]+
Target Compound (Estimated) ~480 Not reported Not reported
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide 397.3 Highest in class Not reported
Example 110 (Patent EP 4 374 877 A2) 598.5 1.63 598

Key Research Findings and Gaps

Substituent Impact : Fluoro and methoxy groups confer distinct solubility and stability profiles, with methoxy derivatives likely favoring aqueous environments .

Synthetic Feasibility : Related compounds (e.g., ) suggest efficient synthesis via acyl chloride or maleimide-thiol coupling .

Bioactivity Potential: Structural similarities to antibacterial benzothiazoles () warrant further investigation .

Data Limitations: No direct pharmacological or crystallographic data exist for the target compound, necessitating future studies.

Biological Activity

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide is a benzothiazole derivative that has garnered attention in biological research due to its potential therapeutic applications, particularly in oncology and anti-inflammatory contexts. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H17N3O4S2
  • CAS Number : 1171582-34-5

The biological activity of this compound primarily involves:

  • Inhibition of Cyclooxygenase (COX) Enzymes : The compound has been shown to inhibit COX enzymes, which play a critical role in the biosynthesis of prostaglandins involved in inflammation and pain pathways. By blocking these enzymes, the compound may reduce inflammatory responses.
  • Induction of Apoptosis in Cancer Cells : Research indicates that this compound can induce apoptosis in various cancer cell lines by altering mitochondrial protein expressions such as Bcl-2 and Bax. This leads to the activation of caspases, which are essential for the apoptotic process .

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound against various tumor cell lines:

Cell Line IC50 (µM) Mechanism
Colo20515.0Induction of apoptosis
U93712.5Caspase activation
MCF720.0DNA damage induction
A54918.0COX inhibition and apoptosis

In a study involving human lung adenocarcinoma (A549) and malignant melanoma (WM115) cells, the compound exhibited significant cytotoxic effects. The mechanism was further elucidated through assays measuring proliferation and apoptosis via caspase activation .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was assessed through its ability to inhibit COX enzymes. In vitro assays demonstrated a reduction in prostaglandin E2 production in macrophage cell lines treated with varying concentrations of the compound.

Summary of Findings

This compound demonstrates promising biological activity with significant implications for cancer therapy and inflammation management. Its dual mechanism—targeting COX enzymes for anti-inflammatory effects while inducing apoptosis in cancer cells—positions it as a potential lead compound for further drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.